

AZD-2207 (Olaparib): A Comparative Guide to its Selectivity Profile

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Compound of Interest

Compound Name: AZD-2207

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of **AZD-2207** (Olaparib), a potent poly (ADP-ribose) polymerase (PARP) inhibitor, with other notable PARP inhibitors in clinical use or advanced development. The information is intended to assist researchers in understanding the nuanced differences between these compounds, facilitating informed decisions in experimental design and drug development.

Comparative Selectivity of PARP Inhibitors

The following table summarizes the inhibitory activity (IC₅₀ or K_i) of **AZD-2207** (Olaparib) and similar PARP inhibitors against various PARP family members. Lower values indicate higher potency. This data has been compiled from multiple peer-reviewed studies to provide a comparative overview.

Compound	PARP1 (nM)	PARP2 (nM)	PARP3 (nM)	Tankyrase -1 (TNKS1) (nM)	Tankyrase -2 (TNKS2) (nM)	Other Notable Targets
AZD-2207 (Olaparib)	1-5	1-2	-	>1000	>1000	Minimal off-target kinase activity reported.[1]
Talazoparib	~0.6	-	-	-	-	Considered the most potent PARP trapper.[2]
Niraparib	3.8[3]	2.1[3]	1300[3]	570[3]	-	Deoxycytidine kinase (DCK).[1]
Rucaparib	1.4 (Ki)[4]	0.17 (Ki)[4]	28[4]	-	-	Hexose-6- phosphate dehydroge nase (H6PD).[1]
Veliparib	5.2 (Ki)[5]	2.9 (Ki)[5]	-	-	-	Considered a weaker PARP trapper.

Note: IC50 and Ki values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes.

Experimental Protocols

The determination of a PARP inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays commonly

employed in the field.

Biochemical PARP Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibition of PARP enzyme activity by monitoring the displacement of a fluorescently labeled NAD⁺ analog from the enzyme's active site.

Materials:

- Recombinant human PARP1 or PARP2 enzyme
- Fluorescently labeled NAD⁺ analog (tracer)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA)
- Test compounds (e.g., **AZD-2207**) serially diluted in DMSO
- 384-well, low-volume, black microplates
- Fluorescence polarization plate reader

Procedure:

- Prepare a reaction mix containing the PARP enzyme and the fluorescent tracer in the assay buffer. The optimal concentrations of enzyme and tracer should be determined empirically to yield a stable and robust fluorescence polarization signal.
- Add a small volume (e.g., 100 nL) of the serially diluted test compounds or DMSO (vehicle control) to the wells of the microplate.
- Dispense the reaction mix into the wells containing the compounds.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
- Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess the direct binding of a drug to its target protein within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

- Cultured cells (e.g., a relevant cancer cell line)
- Cell culture medium and supplements
- Test compounds (e.g., **AZD-2207**)
- Phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors
- Lysis buffer (e.g., RIPA buffer)
- Equipment for protein quantification (e.g., BCA assay)
- SDS-PAGE and Western blotting reagents and equipment
- Primary antibody specific for the PARP protein of interest
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system for Western blot detection

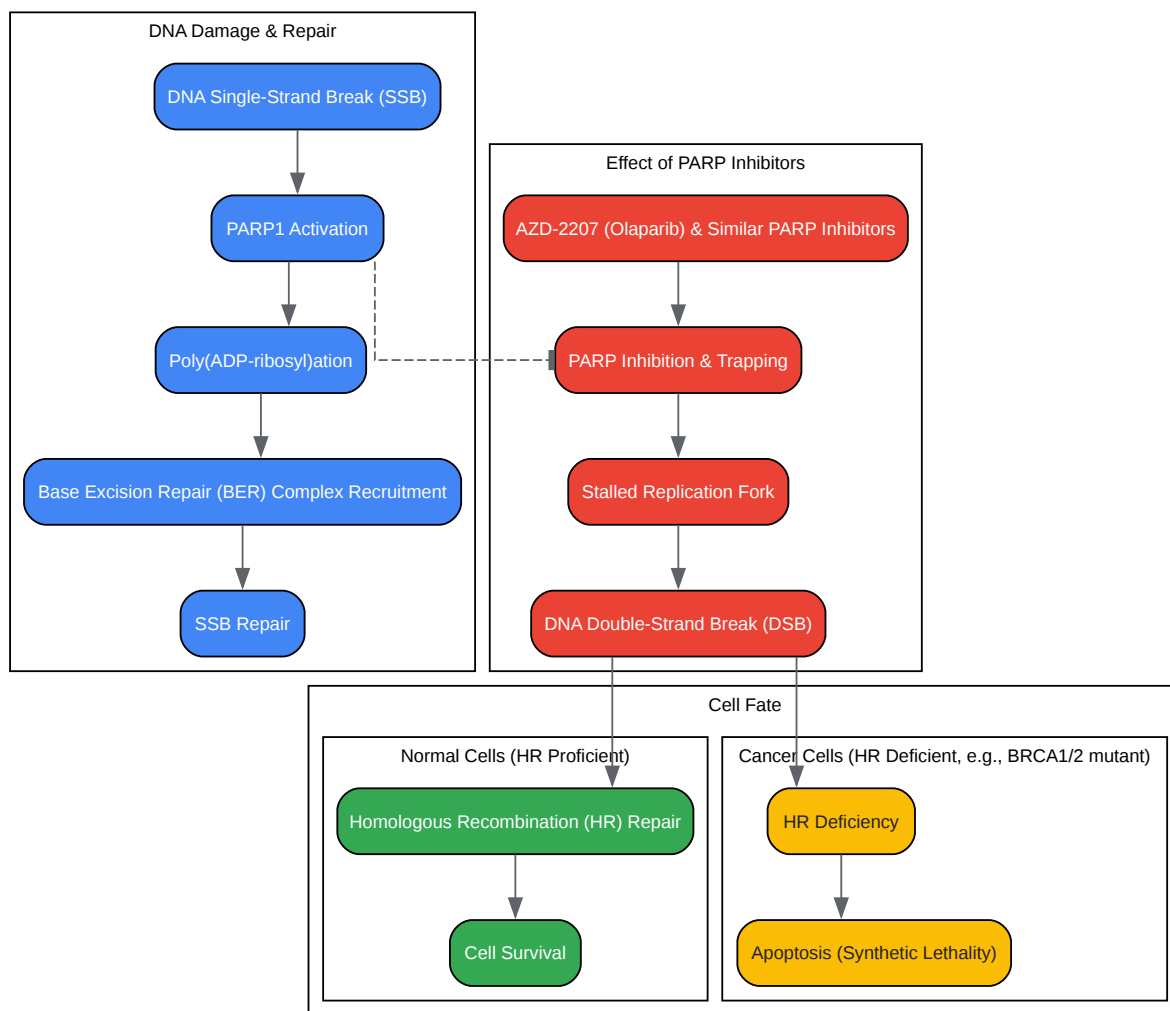
Procedure:

- **Cell Treatment:** Seed cells in culture plates and grow to approximately 80% confluency. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
- **Heat Shock:** Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-65°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control at room temperature.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- **Separation of Soluble and Precipitated Proteins:** Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- **Sample Preparation for Western Blot:** Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the samples to ensure equal protein loading.
- **Western Blotting:** Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody against the PARP protein. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
- **Detection and Analysis:** Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities. A compound that binds to the target protein will increase its thermal stability, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.

Visualizations

PARP-Mediated DNA Damage Repair Pathway

The following diagram illustrates the central role of PARP enzymes in the base excision repair (BER) pathway and how PARP inhibitors induce synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.

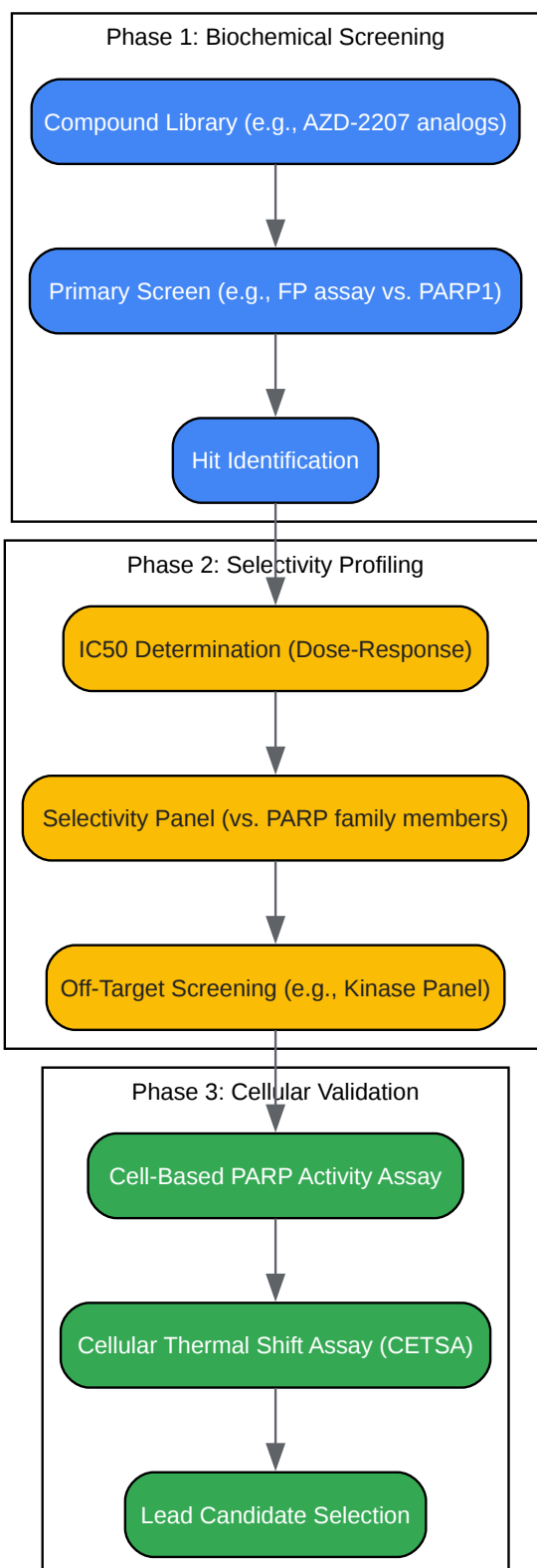


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Caption: PARP inhibitor mechanism of action.

Experimental Workflow for Selectivity Profiling

This diagram outlines a typical workflow for determining the selectivity profile of a PARP inhibitor, from initial biochemical screening to cellular target engagement validation.



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Caption: Workflow for PARP inhibitor selectivity profiling.

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